Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone
Overview
Description
Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone, also known as zabamethonium chloride, is an organic compound with a broad range of applications in the scientific research field. It is a synthetic molecule with a unique structure, which is composed of an aromatic ring system and three nitrogen atoms. Zabamethonium chloride is used in a variety of studies due to its ability to act as a ligand for proteins, enzymes, and other molecules. In addition, it has been used in the development of novel drugs and to study the effects of various drugs on the body.
Scientific Research Applications
Metabolism in Drug Development
Azetidin-3-yl derivatives, such as AZD1979, have been studied for their metabolism, particularly in the context of drug development. For instance, AZD1979, a melanin-concentrating hormone receptor 1 antagonist, was examined for its metabolite profiles in human hepatocytes. This study revealed a series of glutathione-related metabolites. Notably, the formation of these metabolites did not require prior bioactivation by cytochrome P450 (P450). The glutathione S-transferases (GSTs) were identified as the enzymes catalyzing the formation of these metabolites, indicating a direct conjugation pathway that occurs without substrate bioactivation by P450. This finding is significant for understanding the metabolic pathways of similar compounds in drug development (Li et al., 2019).
Enzymatic Biotransformation
The biotransformation of azetidin-3-yl derivatives, such as AZD1979, has been the focus of research, particularly in studying the role of enzymes like microsomal epoxide hydrolase in their metabolism. This research helps in understanding how such compounds are processed in the body, which is crucial for the development of safe and effective pharmaceuticals (Li et al., 2016).
Innovative Scaffolds for Drug Discovery
The synthesis of novel scaffolds, such as 6-azaspiro[4.3]alkanes, has been researched for drug discovery applications. These compounds, derived from azetidin-3-yl derivatives, offer new avenues for developing therapeutic agents with unique properties (Chalyk et al., 2017).
Structural Analysis and Drug Design
The structural analysis of azetidin-3-yl derivatives, like the 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, is crucial in drug design. This research involves understanding the conformations and chemical properties of such compounds, which is vital for their application in pharmaceuticals (Chiaroni et al., 2000).
Catalytic Asymmetric Synthesis
Azetidin-3-yl derivatives have been studied in the context of catalytic asymmetric synthesis. For example, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was evaluated for catalytic asymmetric addition to aldehydes, demonstrating the potential of azetidin-3-yl derivatives in asymmetric synthesis and their importance in producing chiral pharmaceuticals (Wang et al., 2008).
Antibacterial and Anticonvulsant Agents
Research has also explored the use of azetidin-3-yl derivatives in developing antibacterial and anticonvulsant agents. This includes synthesizing novel azetidinones and evaluating their efficacy against bacterial infections and convulsions, highlighting the therapeutic potential of these compounds (Rajasekaran & Murugesan, 2006).
Drug Candidates and Carboxypeptidase A Inhibitors
The study of azetidin-3-yl derivatives has also focused on their potential as drug candidates, particularly as carboxypeptidase A inhibitors. This research is significant for developing new therapeutic agents targeting specific enzymes (Boros et al., 2006).
Mechanism of Action
Target of Action
The compound contains an azetidine ring, which is a four-membered cyclic amine. Azetidine derivatives have been found to interact with various biological targets, including enzymes and receptors . .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, it could act as an inhibitor, activator, or modulator of its target. The presence of functional groups like the hydroxymethyl group could be involved in binding to the target .
Biochemical Pathways
Without specific information on the target, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in the development of protein degraders, which can affect a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. For example, if it acts as a protein degrader, it could lead to the degradation of specific proteins, affecting cellular functions .
properties
IUPAC Name |
azetidin-3-yl-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-7-10-6-14(8-12(10)2-1-3-12)11(16)9-4-13-5-9/h9-10,13,15H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCKDBVOZKVWQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C(=O)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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